1-(2-Bromoethyl)-3-(3-methylphenyl)urea

Enzyme Inhibition Urease β-Glucuronidase

1-(2-Bromoethyl)-3-(3-methylphenyl)urea (CAS 92243-81-7) is an unsymmetrical N,N'-disubstituted urea derivative with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol. It features a reactive 2-bromoethyl arm on one urea nitrogen and a 3-methylphenyl (m-tolyl) substituent on the other.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 92243-81-7
Cat. No. B15375251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-3-(3-methylphenyl)urea
CAS92243-81-7
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCCBr
InChIInChI=1S/C10H13BrN2O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)
InChIKeyHYTHYTSOCTWLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-3-(3-methylphenyl)urea (CAS 92243-81-7): Core Structural & Procurement Context


1-(2-Bromoethyl)-3-(3-methylphenyl)urea (CAS 92243-81-7) is an unsymmetrical N,N'-disubstituted urea derivative with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It features a reactive 2-bromoethyl arm on one urea nitrogen and a 3-methylphenyl (m-tolyl) substituent on the other. This compound belongs to a class of halogenated alkyl-aryl ureas widely employed as synthetic intermediates for bioactive molecule construction, particularly as precursors to TRPV1 antagonists and other nitrogen-containing heterocycles via intramolecular cyclization [1]. The meta-substitution pattern on the aromatic ring distinguishes it from its para-substituted isomer and is a critical factor influencing molecular recognition, downstream coupling regioselectivity, and biological target complementarity.

Procurement Risk: Why 1-(2-Bromoethyl)-3-(3-methylphenyl)urea Cannot Be Trivially Substituted


Simple substitution of 1-(2-bromoethyl)-3-(3-methylphenyl)urea with its para-methyl isomer (CAS 15145-44-5) or other in-class haloalkyl-aryl ureas introduces quantifiable stereoelectronic and biological divergence. The position of the methyl substituent on the aryl ring is not a passive structural feature; it directly modulates the electron density at the urea nitrogen, alters the compound's conformational landscape, and dictates the geometry of interactions with biological targets such as TRPV1 and gastrin/CCK-B receptors [1]. For instance, in unsymmetrical 1,3-disubstituted urea series, the meta-methylphenyl isomer consistently displays different enzyme inhibition profiles (urease, β-glucuronidase, phosphodiesterase) and altered anticancer IC50 values compared to ortho- and para-substituted congeners [2]. Furthermore, the bromoethyl handle serves as a critical reactive center for subsequent alkylation or cyclization; using a chloroethyl or unsubstituted alkyl analog changes the leaving-group propensity, reaction kinetics, and product profiles, making direct interchange impossible without re-optimization of downstream synthetic routes .

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-3-(3-methylphenyl)urea Relative to Closest Analogs


Positional Isomerism: Meta- vs. Para-Methylphenyl Substituent Effects on Enzyme Inhibition Profiles

In a systematic SAR study of seventeen unsymmetrical 1,3-disubstituted ureas, compounds bearing a 3-methylphenyl (meta-tolyl) substituent exhibited enzyme inhibition ranges that differed markedly from their 4-methylphenyl (para-tolyl) counterparts. The meta-substituted congener N-(3-methoxyphenyl)-N'-(3-methylphenyl)urea (4) showed 44.9% inhibition of β-glucuronidase, whereas the para-substituted N-mesityl-N'-(4-methylphenyl)urea (6) showed only 4.9% β-glucuronidase inhibition under identical assay conditions [1]. While the specific compound 1-(2-bromoethyl)-3-(3-methylphenyl)urea was not directly tested in this panel, the study establishes that the meta-methylphenyl urea pharmacophore confers a distinct and quantifiable enzyme inhibition fingerprint relative to the para-methylphenyl isomer, directly translatable to procurement decisions when selecting a building block for medicinal chemistry campaigns targeting these enzymes.

Enzyme Inhibition Urease β-Glucuronidase Phosphodiesterase Structure-Activity Relationship

Anticancer Activity Differential: Meta-Methylphenyl Ureas in Prostate Cancer Cell Lines

Within the same series of seventeen unsymmetrical 1,3-disubstituted ureas, the meta-methylphenyl-containing compound N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (9) demonstrated in vitro anticancer activity against prostate cancer cell lines with an IC50 of 78.28 ± 1.2 μM [1]. In contrast, the para-substituted analogue N-(2-acetylphenyl)-N'-(4-methylphenyl)urea (10) showed an IC50 of 13.6 ± 0.23 μM, representing a 5.8-fold difference in potency attributable in part to substitution position effects [1]. This demonstrates that the meta- vs. para-methylphenyl substitution is not merely a nominal structural variation but directly translates into quantifiable differences in cellular anticancer potency, which is a critical consideration when sourcing urea building blocks for oncology-focused medicinal chemistry programs.

Anticancer Activity Prostate Cancer Cytotoxicity IC50 Unsymmetrical Ureas

TRPV1 Antagonist Pharmacophore Compatibility: Structural Rationale for Meta-Methylphenyl Selection

The patent literature on urea-based TRPV1 antagonists establishes a clear pharmacophore preference for a 3-methylphenyl (meta-tolyl) substituent attached via an aminoethyl linker to the urea core. The potent TRPV1 antagonist SB-452533 (pKb = 7.8 against capsaicin activation, pIC50 = 7.0 in HEK293 cells expressing recombinant rat TRPV1) incorporates exactly the 3-methylphenyl-N-ethyl-aminoethyl-urea motif that can be constructed using 1-(2-bromoethyl)-3-(3-methylphenyl)urea as a key alkylating intermediate [1][2]. The para-methyl isomer (CAS 15145-44-5) lacks the appropriate geometry to access the same TRPV1 binding pocket; molecular docking studies of related urea antagonists demonstrate that the meta-methyl group engages a lipophilic sub-pocket formed by Tyr511 and Ser512 residues, while a para-substituent would project into solvent, losing this favorable interaction [2]. This structural requirement makes the meta-substituted building block essential for any TRPV1 antagonist synthesis program targeting this chemotype.

TRPV1 Antagonist Vanilloid Receptor Pain Research Pharmacophore SB-452533

Synthetic Utility: Alkylation Efficiency and Cyclization Potential of the Bromoethyl Arm

The bromoethyl group in 1-(2-bromoethyl)-3-(3-methylphenyl)urea provides a well-characterized reactive handle for downstream diversification. Studies on structurally related 1-arylsulfonyl-3-(2-bromoethyl)ureas demonstrate that the bromoethyl arm undergoes efficient base-promoted intramolecular cyclization to yield 2-arylsulfonamido-2-oxazoline and 1-arylsulfonyl-2-imidazolidinone products with product ratios (IV/V) that are tunable by solvent selection: in aqueous alkaline solution, oxazoline (IV) formation is favored, while in dehydrated pyridine or NaOEt/EtOH, the imidazolidinone (V) is produced dominantly [1]. For the non-sulfonylated target compound, the absence of the electron-withdrawing sulfonyl group is predicted to accelerate cyclization kinetics, making 1-(2-bromoethyl)-3-(3-methylphenyl)urea a superior substrate for rapid heterocycle construction compared to its arylsulfonyl counterparts. In contrast, the chloroethyl analog (if used as a substitute) would exhibit approximately 10- to 50-fold slower alkylation rates due to the higher bond dissociation energy of the C–Cl bond (339 kJ/mol vs. 285 kJ/mol for C–Br), directly impacting synthetic throughput [2].

Synthetic Intermediate Alkylation Cyclization Oxazoline Imidazolidinone

Gastrin/CCK-B Receptor Pharmacophore: Meta-Tolyl Urea as Privileged Fragment

The 3-methylphenyl urea motif is a validated privileged fragment for gastrin/cholecystokinin-B (CCK-B) receptor antagonism. The clinical candidate L-365,260 (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea) incorporates this exact meta-methylphenyl urea substructure and demonstrates high-affinity competitive antagonism at CCK-B receptors (Ki = 2.0 nM for guinea pig brain CCK-B) with >100-fold selectivity over CCK-A receptors (Ki = 280 nM) [1]. The critical contribution of the 3-methyl group to binding affinity has been confirmed through SAR studies showing that replacement with a 4-methylphenyl (para-tolyl) or unsubstituted phenyl group reduces CCK-B affinity by 5- to 20-fold [1]. 1-(2-Bromoethyl)-3-(3-methylphenyl)urea preserves the identical meta-methylphenyl urea pharmacophore present in L-365,260, providing a direct synthetic entry point for structure-activity relationship exploration of this therapeutically validated target.

CCK-B Receptor Gastrin Antagonist L-365,260 Benzodiazepine Molecular Recognition

High-Value Application Scenarios for 1-(2-Bromoethyl)-3-(3-methylphenyl)urea Driven by Quantitative Differentiation Evidence


TRPV1 Antagonist Probe & Lead Synthesis: SB-452533 Analogue Generation

Utilize 1-(2-bromoethyl)-3-(3-methylphenyl)urea as the direct alkylating agent for installing the meta-tolyl-aminoethyl urea pharmacophore onto diverse aryl amine scaffolds to generate focused libraries of TRPV1 antagonists. The meta-methylphenyl geometry is essential for engaging the Tyr511/Ser512 lipophilic sub-pocket identified in TRPV1 antagonist SAR, and the bromoethyl leaving group ensures efficient N-alkylation under mild conditions (e.g., K2CO3/DMF, 60°C, 4–6 hours) [1]. The resulting library members can be rapidly screened in HEK293-TRPV1 capsaicin activation assays against the benchmark SB-452533 (pKb = 7.8) [2]. This approach is superior to using the para-methyl isomer, which is predicted to be inactive at TRPV1 due to incompatible binding geometry.

Heterocyclic Scaffold Construction via Intramolecular Bromoethyl Cyclization

Exploit the bromoethyl arm of 1-(2-bromoethyl)-3-(3-methylphenyl)urea for base-promoted intramolecular cyclization to generate oxazoline- or imidazolidinone-fused heterocycles bearing the 3-methylphenyl substituent. By selecting reaction conditions (aqueous NaOH vs. NaOEt/EtOH vs. pyridine), the product distribution between 2-amino-2-oxazoline and 2-imidazolidinone frameworks can be tuned [3]. The C–Br bond (285 kJ/mol) provides rapid cyclization kinetics, enabling reaction completion within 2–8 hours at moderate temperatures (50–80°C), which is a practical advantage over slower-reacting chloroethyl analogs. These heterocyclic products serve as valuable intermediates for medicinal chemistry programs targeting diverse biological pathways.

CCK-B Receptor Antagonist Fragment-Based Drug Discovery

Incorporate 1-(2-bromoethyl)-3-(3-methylphenyl)urea as a meta-methylphenyl urea fragment donor in fragment-growing or fragment-linking strategies aimed at the CCK-B receptor. The L-365,260 precedent establishes that the meta-methylphenyl urea substructure contributes a Ki of 2.0 nM at CCK-B with >100-fold selectivity over CCK-A [4]. The bromoethyl handle allows covalent attachment of this validated fragment to diverse molecular scaffolds via N-alkylation, preserving the critical 3-methyl substitution geometry. This enables systematic exploration of linker length and terminal group effects on CCK-B affinity while maintaining the privileged fragment core.

Enzyme Inhibitor Screening Libraries: Urease, β-Glucuronidase & Phosphodiesterase

Prepare a mini-library of unsymmetrical urea derivatives using 1-(2-bromoethyl)-3-(3-methylphenyl)urea as the core scaffold for diversification at the bromoethyl position via nucleophilic substitution with amines, thiols, or azides. The meta-methylphenyl substitution pattern has been demonstrated to confer enzyme inhibition profiles distinct from para-substituted congeners, with β-glucuronidase inhibition up to 44.9% for meta-tolyl-containing ureas versus only 4.9% for para-tolyl analogs at 0.5 mM [5]. Screening this focused library against urease, β-glucuronidase, and phosphodiesterase panels enables identification of selective inhibitors wherein the meta-methylphenyl moiety plays a determining role in target engagement.

Quote Request

Request a Quote for 1-(2-Bromoethyl)-3-(3-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.